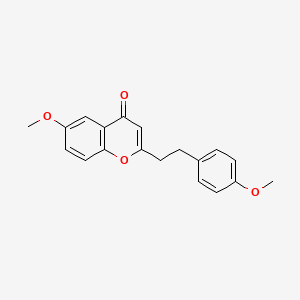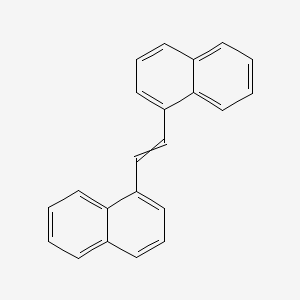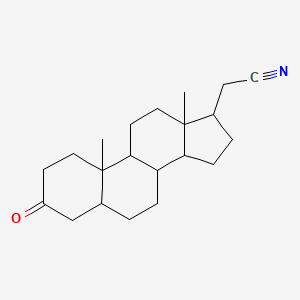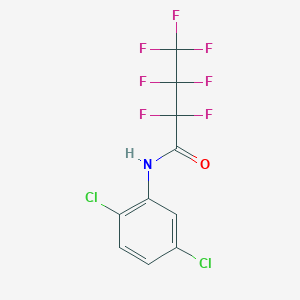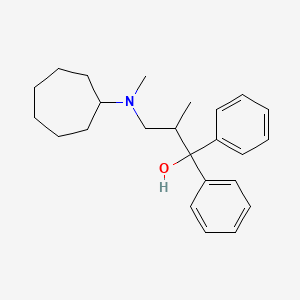![molecular formula C18H21NO4S B14160309 (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide CAS No. 528835-83-8](/img/structure/B14160309.png)
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.
Synthesis of the Furan-2-ylmethylsulfanyl Intermediate: This involves the thiolation of a furan ring to introduce a sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The prop-2-enamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Shares structural similarities with the dimethoxyphenyl group and prop-2-enamide linkage.
(-)-Carvone: A natural compound with a similar furan ring structure.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
528835-83-8 |
|---|---|
Molekularformel |
C18H21NO4S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-7-5-14(12-17(16)22-2)6-8-18(20)19-9-11-24-13-15-4-3-10-23-15/h3-8,10,12H,9,11,13H2,1-2H3,(H,19,20)/b8-6+ |
InChI-Schlüssel |
GHKFHNIYSYJGGR-SOFGYWHQSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CO2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCSCC2=CC=CO2)OC |
Löslichkeit |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


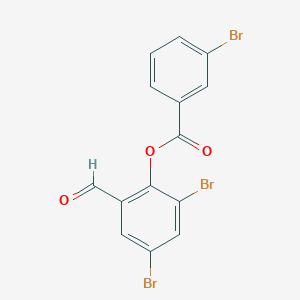
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)



![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
